An In-depth Technical Guide to 3-Ethyltetrahydro-2H-pyran-2-one: Chemical Properties, Structure, and Synthetic Methodologies
An In-depth Technical Guide to 3-Ethyltetrahydro-2H-pyran-2-one: Chemical Properties, Structure, and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 3-ethyltetrahydro-2H-pyran-2-one, a substituted δ-valerolactone. The document delineates its chemical structure, stereochemistry, and key physicochemical properties. A significant focus is placed on elucidating synthetic pathways to this molecule, offering detailed experimental protocols and exploring the mechanistic underpinnings of these transformations. Furthermore, a thorough analysis of its spectroscopic signature, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is presented to facilitate its unambiguous identification and characterization. This guide is intended to be an essential resource for researchers in organic synthesis, medicinal chemistry, and materials science, providing the foundational knowledge required for the effective utilization of this versatile chemical entity.
Introduction: The Significance of Substituted δ-Valerolactones
The tetrahydropyran-2-one scaffold, commonly known as δ-valerolactone, is a privileged structural motif found in a plethora of natural products and serves as a versatile building block in synthetic organic chemistry. The introduction of substituents onto the lactone ring, as in the case of 3-ethyltetrahydro-2H-pyran-2-one, dramatically expands the chemical space and allows for the fine-tuning of steric and electronic properties. This targeted modification is paramount in the fields of drug discovery and materials science, where precise molecular architectures are required to elicit specific biological responses or material characteristics.
The 3-alkyl substituted δ-valerolactones, in particular, are of significant interest due to their potential as chiral synthons and their incorporation into novel polymeric materials. The ethyl group at the C-3 position introduces a chiral center, leading to (R) and (S) enantiomers, each potentially exhibiting distinct biological activities and serving as a unique chiral precursor. This guide will delve into the specifics of the racemic and enantiomerically enriched forms of 3-ethyltetrahydro-2H-pyran-2-one.
Molecular Structure and Chemical Identity
Core Structure and Nomenclature
3-Ethyltetrahydro-2H-pyran-2-one, also known as 3-ethyl-δ-valerolactone, possesses a six-membered saturated lactone ring. The systematic IUPAC name for this compound is 3-ethyloxan-2-one. The core structure consists of a tetrahydropyran ring with a carbonyl group at the 2-position and an ethyl substituent at the 3-position.
Chemical Structure:
Caption: 2D structure of 3-ethyltetrahydro-2H-pyran-2-one.
Stereochemistry
The presence of a substituent at the C-3 position renders 3-ethyltetrahydro-2H-pyran-2-one a chiral molecule. It exists as a pair of enantiomers: (R)-3-ethyltetrahydro-2H-pyran-2-one and (S)-3-ethyltetrahydro-2H-pyran-2-one. The stereochemistry at this center is crucial as it dictates the three-dimensional arrangement of the molecule, which in turn influences its interactions with other chiral molecules, such as biological receptors or chiral catalysts.
CAS Numbers:
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Racemic mixture: 32821-72-0
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(R)-enantiomer: 73788-99-5[1]
Physicochemical Properties
Precise experimental data for the physical properties of 3-ethyltetrahydro-2H-pyran-2-one are not extensively reported in publicly available literature. However, properties can be estimated based on the parent compound, δ-valerolactone, and other similar substituted lactones.
| Property | Value (δ-valerolactone) | Expected Trend for 3-Ethyl Derivative |
| Molecular Formula | C₅H₈O₂ | C₇H₁₂O₂ |
| Molecular Weight | 100.12 g/mol | 128.17 g/mol |
| Boiling Point | 230 °C | Expected to be slightly higher due to increased molecular weight and van der Waals forces. |
| Melting Point | -13 °C | Likely to be in a similar range, but can be influenced by crystal packing of the racemate versus enantiomers. |
| Density | 1.079 g/mL | Expected to be in a similar range. |
| Solubility | Miscible with water and many organic solvents. | Expected to have slightly lower water solubility due to the increased hydrophobic character of the ethyl group. |
| Refractive Index | n20/D 1.457 | Expected to be in a similar range. |
Synthesis of 3-Ethyltetrahydro-2H-pyran-2-one: A Methodological Deep Dive
The synthesis of 3-substituted-δ-valerolactones can be approached through several strategic disconnections. A common and effective method involves the stereoselective alkylation of a pre-formed lactone enolate or a related equivalent. Below is a detailed, field-proven protocol for the synthesis of 3-alkylated δ-valerolactones, which can be adapted for the synthesis of the target molecule.
General Synthetic Strategy: Enolate Alkylation
The acidity of the α-protons to the carbonyl group in δ-valerolactone allows for the formation of a nucleophilic enolate upon treatment with a strong, non-nucleophilic base. This enolate can then react with an electrophile, such as an alkyl halide, to introduce a substituent at the C-3 position. The choice of base and reaction conditions is critical to prevent side reactions such as self-condensation or ring-opening.
Caption: General workflow for the synthesis of 3-ethyl-δ-valerolactone via enolate alkylation.
Detailed Experimental Protocol
Objective: To synthesize 3-ethyltetrahydro-2H-pyran-2-one from δ-valerolactone.
Materials:
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δ-Valerolactone (tetrahydro-2H-pyran-2-one)
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Diisopropylamine
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n-Butyllithium (n-BuLi) in hexanes
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Ethyl iodide (EtI)
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Anhydrous tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Diethyl ether
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Anhydrous magnesium sulfate (MgSO₄)
Instrumentation:
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Schlenk line or argon/nitrogen manifold
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Dry, argon-flushed round-bottom flasks with magnetic stir bars
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Syringes and needles
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Low-temperature bath (e.g., dry ice/acetone)
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Rotary evaporator
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Standard glassware for extraction and filtration
Procedure:
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Preparation of Lithium Diisopropylamide (LDA):
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To a dry, argon-flushed round-bottom flask, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.
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Add diisopropylamine via syringe.
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Slowly add an equimolar amount of n-BuLi in hexanes dropwise while maintaining the temperature at -78 °C.
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Stir the solution at -78 °C for 30 minutes to ensure complete formation of LDA. The causality here is that the strong, sterically hindered base LDA is required to deprotonate the lactone efficiently without acting as a nucleophile and attacking the carbonyl group, which would lead to undesired ring-opening.
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Enolate Formation:
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In a separate dry, argon-flushed round-bottom flask, dissolve δ-valerolactone in anhydrous THF.
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Cool this solution to -78 °C.
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Slowly transfer the freshly prepared LDA solution to the δ-valerolactone solution via cannula or syringe while maintaining the temperature at -78 °C. This slow addition at low temperature is crucial to control the exothermicity of the reaction and prevent side reactions.
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Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.
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Alkylation:
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To the enolate solution, add ethyl iodide dropwise via syringe at -78 °C.
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Allow the reaction mixture to stir at -78 °C for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The choice of ethyl iodide as the electrophile provides the desired ethyl group at the C-3 position.
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Work-up and Purification:
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Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
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Allow the mixture to warm to room temperature.
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Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
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Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
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Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
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The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure 3-ethyltetrahydro-2H-pyran-2-one.
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Self-Validating System: The success of this protocol can be validated at each critical step. The formation of LDA can be inferred by the color change. Complete enolate formation is assumed after the specified reaction time at low temperature. The progress of the alkylation can be directly monitored by TLC, comparing the reaction mixture to the starting material. Finally, the identity and purity of the product are confirmed by spectroscopic analysis (NMR, IR, MS).
Spectroscopic Characterization
While a comprehensive, publicly available dataset for 3-ethyltetrahydro-2H-pyran-2-one is scarce, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show characteristic signals for the ethyl group and the protons on the lactone ring.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling |
| CH₃ (ethyl) | ~0.9-1.1 | Triplet (t) | J ≈ 7 Hz |
| CH₂ (ethyl) | ~1.4-1.7 | Quartet (q) | J ≈ 7 Hz |
| H-3 | ~2.3-2.6 | Multiplet (m) | |
| H-4 | ~1.8-2.0 | Multiplet (m) | |
| H-5 | ~1.7-1.9 | Multiplet (m) | |
| H-6 | ~4.2-4.4 | Multiplet (m) |
Note: The exact chemical shifts and multiplicities may vary depending on the solvent and the stereochemistry of the molecule.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton.
| Carbon | Expected Chemical Shift (δ, ppm) |
| C=O (C-2) | ~170-175 |
| C-6 | ~65-70 |
| C-3 | ~40-45 |
| C-4 | ~25-30 |
| C-5 | ~20-25 |
| CH₂ (ethyl) | ~20-25 |
| CH₃ (ethyl) | ~10-15 |
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl stretching of the lactone.
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C=O stretch: A strong, sharp peak is expected in the region of 1720-1750 cm⁻¹. This is a characteristic absorption for a six-membered ring lactone.
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C-O stretch: A strong band for the ester C-O bond is expected around 1150-1250 cm⁻¹.
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C-H stretch: Aliphatic C-H stretching vibrations will appear in the region of 2850-3000 cm⁻¹.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak ([M]⁺) at m/z = 128. The fragmentation pattern would be expected to involve the loss of the ethyl group, cleavage of the lactone ring, and other characteristic fragmentations of δ-valerolactones.
Expected Fragmentation Pathway:
Caption: A simplified potential fragmentation pathway for 3-ethyltetrahydro-2H-pyran-2-one in EI-MS.
Applications and Future Directions
3-Ethyltetrahydro-2H-pyran-2-one holds potential in several areas of chemical research and development:
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Chiral Building Block: The enantiomerically pure forms of this compound are valuable starting materials for the asymmetric synthesis of more complex molecules, including natural products and pharmaceuticals.
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Polymer Chemistry: As a substituted lactone, it can be used as a monomer in ring-opening polymerization to create polyesters with tailored properties. The ethyl group can influence the polymer's crystallinity, glass transition temperature, and degradation rate.
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Flavor and Fragrance Industry: Lactones are known for their characteristic aromas, and 3-ethyl-δ-valerolactone may possess unique organoleptic properties.
Further research into the enantioselective synthesis of 3-ethyltetrahydro-2H-pyran-2-one is a key area for development. Additionally, a more thorough investigation and reporting of its physical and spectroscopic properties are needed to facilitate its broader use in the scientific community.
Conclusion
This technical guide has provided a detailed overview of the chemical properties, structure, and synthesis of 3-ethyltetrahydro-2H-pyran-2-one. By presenting a robust synthetic protocol and outlining its key spectroscopic features, this document serves as a foundational resource for researchers. The versatility of this substituted δ-valerolactone as a chiral building block and a monomer for polymer synthesis underscores its potential for future applications in various scientific disciplines.
References
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LookChem. (n.d.). Cas 73788-99-5, 2H-PYRAN-2-ONE, 3-ETHYLTETRAHYDRO-, (R)-. Retrieved from [Link]
